molecular formula C20H25F2N5O2S B2471377 3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methylpiperidin-1-yl)pyridazine CAS No. 1219914-61-0

3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methylpiperidin-1-yl)pyridazine

Cat. No.: B2471377
CAS No.: 1219914-61-0
M. Wt: 437.51
InChI Key: BDCLENYUHLFHPL-UHFFFAOYSA-N
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Description

3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methylpiperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H25F2N5O2S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antimalarial Activity

Compounds containing piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the chemical structure , have demonstrated in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Anticancer Properties

Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, demonstrating potential as anticancer agents (Mallesha et al., 2012).

Glucan Synthase Inhibition

A study on pyridazinones, closely related to the requested chemical, found that certain derivatives act as β-1,3-glucan synthase inhibitors, showing efficacy in a mouse model of Candida glabrata infection (Ting et al., 2011).

Anti-Diabetic Drug Potential

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications, specifically targeting Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anti-Inflammatory Activity

The synthesis of piperazinylthienylpyridazine derivatives and their evaluation for anti-inflammatory activity have been explored, showing promise in this area (Refaat, Khalil, & Kadry, 2007).

Antihistaminic Activity

Fused pyridazines with cyclic amines, such as piperidine or piperazine, have been synthesized and evaluated for their antihistaminic activity and effect on eosinophil infiltration (Gyoten et al., 2003).

Acetylcholinesterase Inhibition

A series of pyridazine analogues have been designed as acetylcholinesterase inhibitors, with structural modifications revealing insights into their activity and selectivity (Contreras et al., 2001).

Properties

IUPAC Name

3-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N5O2S/c1-15-6-8-25(9-7-15)19-4-5-20(24-23-19)26-10-12-27(13-11-26)30(28,29)18-14-16(21)2-3-17(18)22/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCLENYUHLFHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.